molecular formula C6H7N3O2 B3030780 6-Hydroxypicolinohydrazide CAS No. 956386-24-6

6-Hydroxypicolinohydrazide

Cat. No.: B3030780
CAS No.: 956386-24-6
M. Wt: 153.14
InChI Key: AIEOSYDKXYCEJO-UHFFFAOYSA-N
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Description

6-Hydroxypicolinohydrazide is a chemical compound with the molecular formula C6H7N3O2. It is a heterocyclic building block used primarily in research and development. The compound is characterized by its aromatic heterocyclic structure, which includes a hydroxyl group and a hydrazide functional group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxypicolinohydrazide typically involves the reaction of picolinic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction scheme is as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale crystallization techniques to obtain the compound in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxypicolinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxypicolinohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 6-Hydroxypicolinohydrazide involves its interaction with various molecular targets. The hydroxyl and hydrazide groups allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxypicolinohydrazide is unique due to the presence of both hydroxyl and hydrazide groups, which enhance its reactivity and versatility in chemical synthesis and biological applications. This dual functionality allows it to participate in a broader range of reactions and interactions compared to its analogs .

Properties

IUPAC Name

6-oxo-1H-pyridine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-9-6(11)4-2-1-3-5(10)8-4/h1-3H,7H2,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEOSYDKXYCEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669388
Record name 6-Oxo-1,6-dihydropyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956386-24-6
Record name 6-Oxo-1,6-dihydropyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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